2-Bromo-4'-fluoro-1,1'-biphenyl
Overview
Description
2-Bromo-4'-fluoro-1,1'-biphenyl is a biphenyl compound with bromine and fluorine substituents on the aromatic rings. It serves as a key intermediate in the synthesis of various biologically active compounds, including flurbiprofen, a non-steroidal anti-inflammatory and analgesic material . The presence of halogen atoms on the biphenyl structure significantly influences its physical, chemical, and electronic properties, making it a valuable compound in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2-Bromo-4'-fluoro-1,1'-biphenyl has been approached through various methods. One practical synthesis involves the diazotization of 2-fluoro-4-bromoaniline followed by a coupling reaction, which has been optimized to improve yield and reduce the cost of acidic reagents . Another method includes a multi-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, involving nitration, chlorination, N-alkylation, reduction, and condensation to produce related compounds . Additionally, palladium-catalyzed cross-coupling reactions have been employed to synthesize related fluorobiphenyl structures .
Molecular Structure Analysis
The molecular structure of related bromo-fluorobiphenyl compounds has been extensively studied using spectroscopic techniques and computational methods. Density Functional Theory (DFT) calculations, including geometry optimization and vibrational frequency analysis, have been performed to predict and confirm the molecular structure of these compounds . Single-crystal X-ray diffraction has also been used to determine the precise arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of bromo-fluorobiphenyl compounds is influenced by the electron-withdrawing effects of the halogen substituents. These effects are evident in studies involving frontier molecular orbital analysis, which helps to explain the stability and charge transfer within the molecules . The presence of halogens also facilitates further chemical transformations, such as halodeboronation, which has been applied to synthesize related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobiphenyl compounds are characterized by their melting points, decomposition temperatures, and spectroscopic data. Techniques such as FT-IR, NMR, and UV-Vis spectroscopy have been used to characterize these compounds . Theoretical calculations of properties like polarizability and hyperpolarizability indicate their potential applications in nonlinear optics . Additionally, molecular docking studies suggest that these compounds may exhibit biological activity, such as inhibitory effects against certain enzymes .
Scientific Research Applications
Synthesis and Production
- Synthesis Methodology : 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. A practical synthesis method for large-scale production involves the use of methyl nitrite and 2-fluoro-4-bromoaniline, with careful precautions due to the toxic and volatile nature of methyl nitrite (Qiu, Gu, Zhang, & Xu, 2009).
Materials Science and Chemistry
Electrooptical Properties : Laterally substituted derivatives of 2-bromo-4'-fluoro-1,1'-biphenyl have been explored for their low melting esters with large nematic ranges, which are significant in the context of electrooptical applications. The substitution affects the clearing points and viscosities of the esters, influencing their electrooptical properties (Gray & Kelly, 1981).
Luminescence and Thermal Properties : Studies on biphenyl carbazole derivatives, including 9-(4′‑bromo-[1,1′-biphenyl]-4-yl)-9H-carbazole, have demonstrated interesting properties such as luminescence and high thermal stability. These properties are relevant for material science applications, particularly in the development of new luminescent materials (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).
Pharmaceutical Synthesis
- Pharmaceutical Intermediate : The compound serves as an intermediate in the enantioselective synthesis of pharmaceuticals like (S)-Flurbiprofen. The synthesis process highlights the importance of 2-bromo-4'-fluoro-1,1'-biphenyl in facilitating specific pharmaceutical syntheses (Harkness & Clarke, 2017).
Safety And Hazards
When handling “2-Bromo-4’-fluoro-1,1’-biphenyl”, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . In case of a fire, hazardous combustion products such as Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, and Gaseous hydrogen fluoride (HF) may be produced .
properties
IUPAC Name |
1-bromo-2-(4-fluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYODPXPHDPGULP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533545 | |
Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-fluoro-1,1'-biphenyl | |
CAS RN |
89346-54-3 | |
Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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